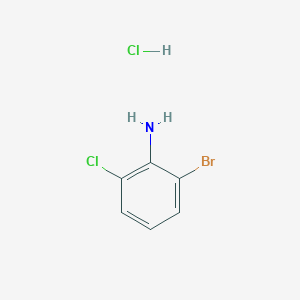

2-Bromo-6-chloroaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-6-chloroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKSJIRHOOGZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225136-71-8 | |

| Record name | 2-bromo-6-chloroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance Within Halogenated Aniline Chemistry

The field of halogenated aniline (B41778) chemistry is rich with diverse research interests. Scientists explore these compounds not only for their synthetic utility but also for their environmental and biological relevance. For instance, certain halogenated anilines have been identified as disinfection byproducts in water treatment processes, prompting studies into their formation and impact. acs.orgresearchgate.net Conversely, some have been discovered as natural products biosynthesized by marine organisms, highlighting their presence in nature. nih.govresearchgate.net

2-Bromo-6-chloroaniline (B1281334) hydrochloride fits within this context as a di-ortho-substituted aniline bearing two different halogens. This specific substitution pattern makes it a valuable tool for synthetic chemists. The differential reactivity of the carbon-bromine versus the carbon-chlorine bond can be exploited to achieve selective chemical transformations, allowing for the stepwise and controlled construction of complex molecular architectures. The hydrochloride salt form often enhances the compound's stability and modifies its solubility profile, making it more amenable to handling and use in specific synthetic protocols.

Historical Trajectory of Ortho Substituted Anilines in Organic Synthesis Research

The study of ortho-substituted anilines has a long and significant history in organic chemistry, largely due to a phenomenon known as the "ortho effect". byjus.comwikipedia.org This effect describes the observation that anilines with substituents at the ortho position (adjacent to the amino group) exhibit properties that are notably different from their meta- and para-substituted isomers.

A primary manifestation of the ortho effect in anilines is their reduced basicity. byjus.com Regardless of the electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—an ortho-substituted aniline (B41778) is typically a weaker base than aniline itself, and often weaker than its corresponding meta and para isomers. byjus.comvedantu.com This phenomenon is attributed to a combination of steric and electronic factors:

Steric Hindrance to Protonation: A group in the ortho position can physically obstruct the lone pair of electrons on the nitrogen atom, making it more difficult for a proton (H+) to approach and form a bond. vedantu.com

Steric Inhibition of Solvation: The ortho substituent can interfere with the solvation of the resulting anilinium cation, reducing its stability.

Destabilization of the Conjugate Acid: Upon protonation, the amino group (-NH₂) becomes an anilinium ion (-NH₃⁺), leading to a change in geometry. This can increase steric repulsion between the ortho-substituent and the hydrogens of the anilinium group, which destabilizes the conjugate acid and, by definition, indicates a weaker base. wikipedia.orgvedantu.com

This well-documented ortho effect has been a foundational topic in physical organic chemistry for decades. Understanding these principles is crucial for predicting the reactivity of ortho-substituted anilines like 2-Bromo-6-chloroaniline (B1281334) and for designing synthetic strategies that utilize them.

Table 1: Illustrative pKb Values Showing the Ortho Effect in Substituted Anilines Note: A higher pKb value indicates a weaker base.

| Compound | Substituent | Position | pKb |

| Aniline | -H | - | 9.38 |

| o-Toluidine | -CH₃ | Ortho | 9.58 |

| m-Toluidine | -CH₃ | Meta | 9.30 |

| p-Toluidine | -CH₃ | Para | 8.92 |

| o-Nitroaniline | -NO₂ | Ortho | 14.28 |

| m-Nitroaniline | -NO₂ | Meta | 11.53 |

| p-Nitroaniline | -NO₂ | Para | 13.00 |

| o-Chloroaniline | -Cl | Ortho | 11.34 |

| m-Chloroaniline | -Cl | Meta | 10.52 |

| p-Chloroaniline | -Cl | Para | 10.02 |

This table is generated based on established chemical principles and data trends discussed in organic chemistry literature. wikipedia.orgvedantu.com

Academic Research Perspectives and Foundational Principles for 2 Bromo 6 Chloroaniline Hydrochloride Investigations

Regioselective Synthesis Strategies for Ortho-Halogenated Anilines

Achieving specific ortho-halogenation patterns in anilines is a synthetic challenge due to the strong ortho, para-directing nature of the amino group. byjus.comwikipedia.org Several strategies have been developed to overcome this and to control the regioselectivity of halogenation reactions.

Multi-Step Approaches Involving Amine Protection and Deprotection Techniques

A robust and widely employed strategy to control the regioselectivity of halogenation on an aniline (B41778) ring is through the use of a protecting group for the amine functionality. researchgate.net The amino group is highly activating, and direct halogenation of aniline often leads to polysubstituted products. byjus.comquizlet.com By temporarily converting the amine to a less activating group, such as an amide, the reactivity of the aromatic ring is attenuated, and greater control over the substitution pattern can be achieved.

A common protecting group is the acetyl group, introduced by reacting the parent aniline with acetic anhydride (B1165640). google.comgoogle.com This N-acetylation moderates the activating effect of the amino group and provides steric hindrance, which can favor substitution at the para-position. Subsequent halogenation steps can then be performed with greater selectivity.

A plausible multi-step synthesis for 2-bromo-6-chloroaniline, by analogy to the synthesis of similar dihaloanilines, is outlined below: google.comscribd.comgoogle.com

Protection: 2-Chloroaniline (B154045) is first protected by acetylation with acetic anhydride to form N-(2-chlorophenyl)acetamide.

First Halogenation (Bromination): The N-acetylated compound is then subjected to bromination. Due to the ortho, para-directing nature of the acetamido group and the presence of the chloro substituent at the 2-position, the bromine will preferentially add to the para position relative to the acetamido group, yielding N-(4-bromo-2-chlorophenyl)acetamide.

Second Halogenation (Chlorination): Subsequent chlorination of N-(4-bromo-2-chlorophenyl)acetamide would be expected to occur at one of the remaining ortho positions. However, to achieve the desired 2-bromo-6-chloro substitution pattern, a different starting material and sequence of halogenation would be necessary. A more logical approach would start with an aniline that can be sequentially halogenated at the desired positions. For instance, starting with a protected aniline and performing sequential ortho-halogenations.

Deprotection: The final step involves the hydrolysis of the acetamido group, typically under acidic or basic conditions, to yield the free aniline, 2-bromo-6-chloroaniline. google.comscribd.com

Salt Formation: The resulting aniline can then be treated with hydrochloric acid to form the stable this compound salt.

This protection-halogenation-deprotection sequence allows for a controlled, stepwise introduction of halogen atoms, ultimately leading to the desired polysubstituted aniline with high regioselectivity.

| Step | Reaction | Reagents and Conditions |

| 1 | Acetylation (Protection) | Acetic anhydride, often in a solvent like acetic acid. |

| 2 | Halogenation(s) | Brominating and chlorinating agents (e.g., Br₂, Cl₂, NBS, NCS) with appropriate catalysts or solvents. |

| 3 | Hydrolysis (Deprotection) | Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, typically with heating. |

| 4 | Salt Formation | Treatment with hydrochloric acid. |

Electrophilic Aromatic Substitution Reactions on Aniline Precursors

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing halogens onto an aniline ring. byjus.comwikipedia.org The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. byjus.com Direct halogenation of aniline with reagents like bromine water leads to the rapid formation of 2,4,6-tribromoaniline. byjus.com

To achieve selective mono- or di-halogenation, several factors can be manipulated:

Reaction Conditions: Lowering the reaction temperature and using less polar solvents can help to moderate the reaction rate and improve selectivity.

Halogenating Agent: The choice of halogenating agent is crucial. Milder reagents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can provide better control over the extent of halogenation compared to elemental halogens. chemicalbook.com

Catalysts: Lewis acid catalysts like FeCl₃ or AlCl₃ are often used to polarize the halogen-halogen bond, increasing the electrophilicity of the halogen and facilitating the substitution reaction. wikipedia.orglibretexts.orgmasterorganicchemistry.com

For the synthesis of 2-bromo-6-chloroaniline, a potential electrophilic substitution strategy on a pre-substituted aniline could be envisioned. For example, the bromination of 2-chloroaniline would be expected to yield a mixture of products, with the major product likely being 4-bromo-2-chloroaniline (B1269894) due to the directing effects of both the amino and chloro groups. guidechem.com Achieving the 2-bromo-6-chloro substitution pattern via direct electrophilic halogenation on a simple aniline precursor is challenging due to competing reactions and the difficulty of controlling the regiochemistry.

Nucleophilic Aromatic Substitution Pathways in Halogenated Benzenes

Nucleophilic aromatic substitution (SNA) offers an alternative route to halogenated anilines. This reaction typically requires a benzene (B151609) ring that is activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho and/or para to a leaving group (a halogen). libretexts.orgnih.gov

In the context of synthesizing 2-bromo-6-chloroaniline, one could theoretically start with a dihalogenated benzene derivative bearing an additional activating group and a suitable leaving group. For instance, a dihalonitrobenzene could be subjected to nucleophilic substitution with an amine source. However, for the specific case of 2-bromo-6-chloroaniline, this pathway is less direct and likely more complex than the electrophilic substitution routes on aniline precursors.

A notable variation is the reaction of chloroanilines with thiolates, which can proceed via nucleophilic aromatic substitution to displace the chlorine atom. lookchem.comacs.org While this demonstrates the feasibility of nucleophilic substitution on chloroanilines, applying this to the synthesis of the target molecule would require a carefully designed substrate and reaction conditions.

Modern Catalytic Approaches in the Synthesis of Halogenated Anilines

Recent advances in catalysis have provided powerful new tools for the synthesis of halogenated anilines with high selectivity and efficiency. These methods often operate under milder conditions and offer access to substitution patterns that are difficult to achieve with traditional methods.

Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal catalysis has revolutionized the synthesis of substituted anilines. While primarily used for forming C-C and C-N bonds, these methods can be adapted for the synthesis of halogenated precursors. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce an amino group onto a pre-halogenated aromatic ring. This approach allows for the synthesis of a wide variety of substituted anilines from readily available aryl halides. nih.gov

While not a direct halogenation method, these cross-coupling strategies are integral to the synthesis of complex aniline derivatives. For instance, a dihalogenated benzene could be selectively mono-aminated using a palladium catalyst, followed by further functionalization.

Emerging Catalytic Systems for Selective Halogenation and Amination

Recent research has focused on the development of novel catalytic systems for the direct and selective halogenation and amination of aromatic C-H bonds.

Organocatalysis: Amine organocatalysts have been developed for the highly ortho-selective chlorination of anilines using sulfuryl chloride as the chlorine source under mild conditions. rsc.org This metal-free approach offers an attractive alternative to traditional methods.

Copper-Catalyzed Halogenation: Copper catalysts have been shown to be effective for the direct ortho-halogenation of protected anilines under aerobic conditions. rsc.org These reactions exhibit excellent mono-substitution selectivity and high ortho-regiocontrol.

Photoredox Catalysis: A photochemical dehydrogenative strategy has been reported for aniline synthesis, which involves the condensation of amines with cyclohexanones followed by a photoredox- and cobalt-based catalytic desaturation. nih.gov While not a direct halogenation, this highlights the innovative catalytic approaches being developed for aniline synthesis.

These emerging catalytic methods hold significant promise for the efficient and selective synthesis of complex halogenated anilines like 2-bromo-6-chloroaniline, potentially offering more direct and environmentally benign routes compared to traditional multi-step syntheses.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The efficient synthesis of this compound is highly dependent on the careful control of various reaction parameters. The activating nature of the amino group in the aniline precursor directs electrophilic substitution to the ortho and para positions, necessitating strategic approaches to achieve the desired 2,6-disubstitution pattern. Key to maximizing yield and purity is the meticulous optimization of solvent systems, temperature, and reagent stoichiometry.

Solvent Effects and Temperature Control in Synthetic Protocols

The choice of solvent and the precise control of reaction temperature are critical factors that significantly influence the outcome of the electrophilic halogenation of chloroaniline derivatives. The polarity of the solvent can affect the reactivity of the halogenating agent and the stability of reaction intermediates, thereby impacting the regioselectivity and the formation of byproducts.

Commonly employed solvents for such halogenations include acetic acid and dichloromethane. google.com Acetic acid, a polar protic solvent, can facilitate the dissolution of the aniline salt and the halogenating agent. Dichloromethane, a nonpolar aprotic solvent, offers an alternative medium that can influence the reaction pathway differently. The selection of the optimal solvent is often determined empirically, with the goal of maximizing the yield of the desired isomer while minimizing the formation of others.

Temperature control is paramount to prevent over-halogenation and other side reactions. google.combeilstein-journals.org Bromination reactions, in particular, are often conducted at reduced temperatures, typically between 0°C and ambient temperature, to moderate the reaction rate and enhance selectivity. beilstein-journals.org Maintaining a low temperature, for instance, below 20°C, is crucial to prevent the formation of polybrominated species. google.combeilstein-journals.org

The following table, derived from studies on related halogenated anilines, illustrates the impact of solvent and temperature on product distribution and yield. While specific data for this compound is not extensively published, these findings provide valuable insights into the expected trends.

| Solvent System | Temperature (°C) | Key Observations |

| Acetic Acid/Water | 30 | Effective for controlled halogenation, though byproduct formation can occur. chemicalbook.com |

| Dichloromethane | -30 to -40 | Low temperatures can enhance regioselectivity and minimize over-halogenation. google.com |

| Acetonitrile (B52724)/Water | 7 | Can improve the ratio of desired product to isomers in some cases. google.com |

Microwave-Assisted Organic Synthesis Methodologies

While specific protocols for the microwave-assisted synthesis of this compound are not widely documented, the general principles of MAOS are applicable. The selection of a suitable solvent that efficiently absorbs microwave energy is crucial. Polar solvents are generally preferred. The reaction parameters, including microwave power and irradiation time, must be carefully optimized to maximize the yield of the desired product and prevent decomposition.

A general procedure for a microwave-assisted halogenation might involve dissolving the chloroaniline precursor and the halogenating agent in a suitable solvent in a microwave-transparent vessel. The vessel is then sealed and subjected to microwave irradiation at a controlled temperature and power for a predetermined duration. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time. chemicalbook.com

The table below provides a hypothetical comparison of conventional versus microwave-assisted synthesis for a generic dihaloaniline synthesis, highlighting the potential advantages of the MAOS approach.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to good | Often higher |

| Side Reactions | More prevalent | Often reduced |

| Energy Consumption | Higher | Lower |

Strategies for Minimizing Byproduct Formation and Enhancing Purity

The synthesis of this compound is often accompanied by the formation of undesired isomers and polyhalogenated byproducts. beilstein-journals.org The primary byproducts in the bromination of a chloroaniline can include other bromo-chloro-aniline isomers and dibrominated species. Minimizing the formation of these impurities is crucial for obtaining a high-purity final product.

Several strategies can be employed to reduce byproduct formation:

Use of Protecting Groups: Acetylation of the amino group to form an acetanilide (B955) derivative can moderate its activating effect and improve the regioselectivity of the subsequent halogenation steps. google.combeilstein-journals.org The acetyl group can be readily removed by hydrolysis at a later stage. google.com

Controlled Reagent Addition: Slow, dropwise addition of the halogenating agent at a controlled temperature can help to prevent localized high concentrations of the reagent, thereby reducing the likelihood of over-halogenation. google.com

Stoichiometric Control: Careful control of the molar ratios of the reactants is essential. Using a slight excess of the aniline derivative relative to the halogenating agent can help to minimize the formation of polyhalogenated products. google.com

Once the synthesis is complete, purification of the crude product is necessary to isolate the this compound in high purity. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly. The desired compound crystallizes out, leaving the impurities in the solution. google.com The choice of solvent is critical for effective purification.

Column Chromatography: For more challenging separations, column chromatography over silica (B1680970) gel or another stationary phase can be employed. chemicalbook.comchemicalbook.com The crude mixture is applied to the top of the column, and a solvent or solvent mixture (eluent) is passed through the column. The different components of the mixture travel down the column at different rates and can be collected as separate fractions. chemicalbook.com

The following table outlines potential byproducts and suggested purification methods for the synthesis of 2-Bromo-6-chloroaniline.

| Potential Byproduct | Formation Pathway | Suggested Purification Method |

| 4-Bromo-2-chloroaniline | Alternative electrophilic substitution | Column Chromatography chemicalbook.com |

| 2,4-Dibromo-6-chloroaniline | Over-bromination | Recrystallization, Column Chromatography |

| Isomeric chloroanilines | Incomplete starting material reaction | Acid-base extraction |

By carefully optimizing reaction parameters and employing effective purification strategies, it is possible to synthesize this compound with high yield and purity, meeting the stringent requirements for its various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for determining the molecular structure of organic compounds in solution. By probing the magnetic environments of atomic nuclei, NMR provides unparalleled insight into connectivity, chemical environment, and spatial relationships of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete and unambiguous structural assignment of this compound.

High-Resolution 1D (¹H, ¹³C, ¹⁵N) NMR Spectroscopic Analysis

One-dimensional NMR spectra provide the initial and fundamental data regarding the number and types of magnetically distinct nuclei in the molecule. The protonation of the amino group to form the anilinium hydrochloride significantly influences the electronic environment and, consequently, the chemical shifts of nearby nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the anilinium (-NH₃⁺) protons. The three protons on the aromatic ring will exhibit a complex splitting pattern due to spin-spin coupling. Due to the electron-withdrawing nature of the bromo, chloro, and anilinium groups, these aromatic protons are expected to be deshielded and resonate at a lower field (higher ppm) compared to unsubstituted benzene. The anilinium protons are anticipated to appear as a single, often broad, signal due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. Its chemical shift is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the six aromatic carbons, confirming the lack of molecular symmetry. The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents. The carbon atom bonded to the nitrogen (C1) will be significantly affected by protonation, typically shifting downfield. The carbons bearing the bromine (C2) and chlorine (C6) atoms will also have characteristic chemical shifts determined by the halogen's inductive and resonance effects.

¹⁵N NMR Spectroscopy: While less common due to the lower natural abundance of the ¹⁵N isotope, ¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom. For this compound, a single resonance is expected. The chemical shift will be significantly different from that of the neutral 2-bromo-6-chloroaniline, reflecting the change from an amino to an anilinium group. This change in chemical shift provides direct evidence of protonation at the nitrogen center. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₃⁺ | 7.5 - 9.0 (broad s, 3H) | 130 - 140 |

| C2-Br | - | 110 - 120 |

| C3-H | 7.4 - 7.6 (d, 1H) | 132 - 138 |

| C4-H | 7.0 - 7.2 (t, 1H) | 125 - 130 |

| C5-H | 7.2 - 7.4 (d, 1H) | 128 - 134 |

| C6-Cl | - | 122 - 128 |

Note: These are estimated chemical shift ranges based on data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR experiments are essential for establishing the connectivity between different atoms, which is crucial for the definitive assignment of the 1D NMR signals.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, cross-peaks in the COSY spectrum would reveal the connectivity between the aromatic protons H3, H4, and H5, allowing for their unambiguous assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. The HSQC spectrum of this compound would show correlations between the signals of H3, H4, and H5 in the ¹H spectrum and C3, C4, and C5 in the ¹³C spectrum, respectively. This allows for the direct assignment of the protonated carbons. youtube.com

Vibrational Spectroscopy for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed "fingerprint" of the molecule based on its characteristic vibrational modes. These techniques are particularly sensitive to the presence of specific functional groups and intermolecular forces such as hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy Studies of Functional Groups

The FTIR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the anilinium group and the substituted benzene ring. Key expected vibrational bands include:

N-H Stretching: A broad and strong absorption band is expected in the 2800-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations in the anilinium ion (-NH₃⁺). The broadness of this band is indicative of strong hydrogen bonding between the anilinium protons and the chloride counterion.

N-H Bending: Asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected to appear in the 1550-1650 cm⁻¹ region.

Aromatic C=C Stretching: Several bands of varying intensity in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is typically observed in the 1250-1350 cm⁻¹ range.

C-X (Halogen) Stretching: The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region, generally below 800 cm⁻¹.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. While polar bonds often give strong signals in FTIR, non-polar and symmetric vibrations tend to be more intense in Raman spectra. For this compound, the Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, which is often weak in the FTIR spectrum, typically gives a strong and sharp signal in the Raman spectrum.

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are also expected to be clearly visible in the Raman spectrum.

The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Principal Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique of Observation |

| N-H Stretching (-NH₃⁺) | 2800-3200 | FTIR (strong, broad) |

| Aromatic C-H Stretching | 3000-3100 | FTIR, Raman (moderate) |

| N-H Bending (-NH₃⁺) | 1550-1650 | FTIR (strong) |

| Aromatic C=C Stretching | 1400-1600 | FTIR, Raman (strong) |

| C-N Stretching | 1250-1350 | FTIR (moderate) |

| C-Cl Stretching | 650-800 | FTIR, Raman (strong) |

| C-Br Stretching | 500-650 | FTIR, Raman (strong) |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for deducing its structure from fragmentation patterns. For an ionic compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is most appropriate.

The ESI mass spectrum is expected to show a prominent peak corresponding to the cation of the molecule, which is the protonated form of 2-bromo-6-chloroaniline, [C₆H₅BrClN + H]⁺. A key feature for structural confirmation is the isotopic pattern of this molecular ion peak. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance) will result in a characteristic cluster of peaks, the relative intensities of which can be calculated and compared with the experimental data to confirm the elemental composition.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, allowing for the determination of the elemental formula and further confirming the identity of the compound. Fragmentation of the molecular ion under tandem mass spectrometry (MS/MS) conditions would likely involve the loss of HBr, HCl, or the halogen atoms, providing additional structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Analytical Determinations

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. The development of a GC-MS method for the analytical determination of this compound requires careful optimization of several parameters to achieve adequate separation, sensitivity, and specificity. Typically, the analysis would be performed on the free base form (2-bromo-6-chloroaniline) due to the non-volatile nature of the hydrochloride salt.

Method development commences with the selection of an appropriate capillary column. For halogenated aromatic amines, a low-to-mid polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, Rxi-5MS), is often effective. nih.gov These columns provide good separation based on boiling point and polarity differences among analytes and potential impurities.

The injector temperature and program are optimized to ensure efficient volatilization of the analyte without thermal degradation. A splitless injection mode is commonly employed for trace analysis to maximize the transfer of the analyte onto the column. nih.govnih.gov The oven temperature program is then developed to ensure the separation of 2-bromo-6-chloroaniline from related substances. A typical program starts at a lower temperature, holds for a minute, and then ramps up to a final, higher temperature to elute all components. nih.govd-nb.info

For detection, the mass spectrometer is operated in electron ionization (EI) mode. A full scan acquisition can be used for initial identification by comparing the resulting mass spectrum to a library or reference standard. For quantitative analysis and enhanced specificity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used, where specific m/z values corresponding to the parent ion and its characteristic fragments are monitored. nih.gov

| Parameter | Typical Value / Condition | Purpose |

| GC System | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5MS) | Provides separation of analytes. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization without degradation. nih.gov |

| Carrier Gas | Helium or Hydrogen, constant flow (~1 mL/min) | Mobile phase to carry analytes through the column. d-nb.info |

| Oven Program | Initial 70°C (1 min), ramp 10°C/min to 280°C (hold 5 min) | Separates compounds based on volatility. nih.govd-nb.info |

| MS System | ||

| Ionization Mode | Electron Ionization (EI), 70 eV | Fragments molecules into reproducible patterns for identification. |

| Acquisition Mode | Full Scan (for identification), SIM/MRM (for quantification) | Full scan provides a complete mass spectrum; SIM/MRM increases sensitivity and selectivity. |

| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between GC and MS. nih.gov |

| Ion Source Temp. | 200 - 230 °C | Maintains ions in the gas phase. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling

For the analysis of non-volatile compounds, thermally labile substances, or for achieving very low detection limits, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the premier technique. It is particularly well-suited for analyzing this compound directly and for identifying trace-level process impurities and degradation products.

Method development for LC-MS/MS involves optimizing both the chromatographic separation and the mass spectrometric detection. Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode. Columns with C18 stationary phases are widely used, but for aromatic amines, columns with biphenyl (B1667301) or phenyl-hexyl phases can offer alternative selectivity and improved peak shape. nih.govthermofisher.com

The mobile phase typically consists of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve ionization and peak shape) and an organic solvent like acetonitrile or methanol. d-nb.infoshimadzu.com A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively elute impurities with a wide range of polarities. d-nb.info

Electrospray ionization (ESI) in positive ion mode is the standard for analyzing amines, as the amino group is readily protonated to form a stable [M+H]⁺ ion. nih.gov Tandem mass spectrometry (MS/MS) is crucial for impurity profiling. In this setup, the precursor ion (e.g., the [M+H]⁺ of 2-bromo-6-chloroaniline) is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity, allowing for quantification at ng/L levels or lower. d-nb.infonih.gov

| Parameter | Typical Value / Condition | Purpose |

| LC System | ||

| Column | 100 mm x 2.1 mm ID, 5 µm (e.g., Ultra Biphenyl, C18) | Separates the parent compound from impurities. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for eluting analytes. |

| Gradient | 10% B to 95% B over 10 minutes | Ensures elution of compounds with varying polarities. |

| Flow Rate | 0.2 - 0.4 mL/min | Standard flow for analytical LC columns. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. shimadzu.com |

| MS/MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the amine functional group. d-nb.info |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantification. nih.govresearchgate.net |

| Precursor Ion | [M+H]⁺ | The protonated molecular ion of the analyte. |

| Product Ions | Optimized for specific fragments | Characteristic fragments used for confirmation and quantification. researchgate.net |

| Collision Gas | Argon | Used to induce fragmentation in the collision cell. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable tool for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. This information is critical for understanding the physical and chemical properties of a substance like this compound.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction (SCXRD) provides the most precise and detailed information about a molecule's structure, including bond lengths, bond angles, and conformational details. While specific crystal structure data for this compound is not publicly available, analysis of a closely related isomer, 4-bromo-2-chloroaniline, provides insight into the type of data obtained from such an experiment. researchgate.net

For SCXRD, a suitable single crystal is grown and mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions are determined. The resulting data includes the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). For this compound, the presence of the protonated amine (-NH₃⁺) and the chloride counter-ion (Cl⁻) would be expected to significantly influence the crystal structure compared to its free base form.

| Parameter | Example Data (from isomer 4-Bromo-2-chloroaniline) researchgate.net | Description |

| Chemical Formula | C₆H₅BrClN | The elemental composition of the molecule. |

| Crystal System | Orthorhombic | The classification of the crystal based on its symmetry. |

| Space Group | P2₁2₁2₁ | The specific symmetry group describing the arrangement of molecules. |

| a (Å) | 10.965 | Length of the 'a' axis of the unit cell. |

| b (Å) | 15.814 | Length of the 'b' axis of the unit cell. |

| c (Å) | 4.0232 | Length of the 'c' axis of the unit cell. |

| V (ų) | 697.7 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Note: The data presented is for the isomer 4-bromo-2-chloroaniline and serves as an illustrative example of crystallographic parameters. researchgate.net

Investigation of Crystal Packing, Hydrogen Bonding Networks, and Supramolecular Assemblies

The way molecules arrange themselves in the crystal lattice (crystal packing) is governed by intermolecular forces. In the case of this compound, hydrogen bonding would be the dominant of these interactions. The protonated anilinium group (-NH₃⁺) is a strong hydrogen bond donor, while the chloride anion (Cl⁻) is an excellent hydrogen bond acceptor. This would lead to the formation of a robust network of N-H⁺···Cl⁻ hydrogen bonds, which would likely be the primary organizing force in the crystal structure.

In related neutral structures, like 4-bromo-2-chloroaniline, weaker intermolecular N-H···N and N-H···Br hydrogen bonds are observed, which link the molecules into sheets. researchgate.net The introduction of the charge-assisted N-H⁺···Cl⁻ interactions in the hydrochloride salt would create a significantly different and more complex three-dimensional supramolecular assembly, profoundly influencing properties like melting point and solubility.

Powder X-ray Diffraction for Polymorphism Studies

While single-crystal XRD provides the structure of one perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, microcrystalline sample. This makes it an essential tool for routine quality control and for the study of polymorphism—the ability of a compound to exist in two or more different crystal structures. rigaku.com

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. researchgate.net Different polymorphs of this compound would yield distinct PXRD patterns because their different unit cell dimensions and atomic arrangements cause them to diffract X-rays at different angles. rigaku.com

Therefore, PXRD is used to:

Confirm batch-to-batch consistency: Ensuring that the same crystalline form is produced every time.

Identify new polymorphs: By comparing the PXRD pattern of a new batch against a reference pattern, new crystalline forms can be discovered.

Detect phase transitions: The technique can be used to monitor changes in the crystal structure induced by factors like heat or humidity. rigaku.com

Determine crystal structure: In some cases, if a single crystal cannot be grown, the crystal structure can be determined directly from high-quality powder diffraction data using techniques like Rietveld refinement. researchgate.net

Computational and Theoretical Investigations of 2 Bromo 6 Chloroaniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods, particularly Density Functional Theory (DFT), have been successfully applied to analyze aniline (B41778) derivatives. researchgate.netresearchgate.net

DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule. For halogenated anilines, DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, have been used to optimize the molecular geometry. researchgate.net These studies reveal that the presence of bulky halogen substituents (bromine and chlorine) ortho to the amino group can lead to slight distortions from a perfectly planar benzene (B151609) ring. The amino group itself may also exhibit some pyramidalization. The bond lengths and angles are influenced by the electronic effects of the substituents, with the electron-withdrawing nature of the halogens affecting the C-N bond and the geometry around the nitrogen atom. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Related Aniline Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-Br | 1.889 |

| C-Cl | 1.745 |

| C-N | 1.412 |

| C-C (aromatic) | 1.385 - 1.401 |

| ∠(Br-C-C) | 120.5 |

| ∠(Cl-C-C) | 121.2 |

| ∠(H-N-H) | 112.8 |

Note: Data is based on computational studies of 2-bromo-6-chloro-4-fluoroaniline (B1268482) as a proxy. researchgate.net

Table 2: Frontier Molecular Orbital Energies of a Related Aniline Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 4.64 |

Note: Data is based on computational studies of 2-bromo-6-chloro-4-fluoroaniline as a proxy. researchgate.net

Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data. For instance, theoretical calculations of vibrational frequencies (FTIR and FT-Raman) for halogenated anilines have shown good agreement with experimental spectra after applying appropriate scaling factors. researchgate.net These calculations help in assigning specific vibrational modes to the observed spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, providing insights into the electronic environment of the different nuclei within the molecule. The electron-withdrawing effects of the bromine and chlorine atoms would be expected to influence the chemical shifts of the nearby carbon and hydrogen atoms in the aromatic ring.

Table 3: Calculated vs. Experimental Vibrational Frequencies for a Related Aniline Derivative (Selected Modes)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3450 | 3475 |

| C-H stretch (aromatic) | 3080 | 3090 |

| C-C stretch (aromatic) | 1580 | 1595 |

| C-Br stretch | 650 | 660 |

| C-Cl stretch | 780 | 790 |

Note: Data is based on computational studies of 2-bromo-6-chloro-4-fluoroaniline as a proxy and represents a general comparison. researchgate.net

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 2-bromo-6-chloroaniline (B1281334), the MEP would likely show a negative potential around the nitrogen atom of the amino group due to the lone pair of electrons, making it a site for protonation (as in the hydrochloride salt). The halogen atoms would also exhibit some negative potential. Positive potential would be expected around the hydrogen atoms of the amino group and the aromatic ring. researchgate.net

Reactivity and Selectivity Prediction through Fukui Functions and Local Softness Indices

Advanced Wave Function Analysis for Chemical Bonding and Interactions

Advanced wave function analysis methods, such as the Natural Bond Orbital (NBO) analysis, provide detailed information about chemical bonding and non-covalent interactions within a molecule. researchgate.net NBO analysis can quantify the delocalization of electron density, hyperconjugative interactions, and the nature of intramolecular hydrogen bonding. researchgate.net In 2-bromo-6-chloroaniline, NBO analysis could be used to investigate the interactions between the lone pairs of the nitrogen and halogen atoms with the aromatic π-system, as well as potential intramolecular hydrogen bonding between the amino group and the ortho-halogen substituents. These interactions play a significant role in determining the molecule's conformation and stability.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, intuitive picture of chemical bonding, lone pairs, and intermolecular interactions, which is consistent with Lewis structures. A key aspect of NBO analysis is the examination of delocalization effects, which are quantified through the second-order perturbation theory analysis of the Fock matrix. This analysis reveals hyperconjugative interactions, where electron density is transferred from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. The stabilization energy (E(2)) associated with these interactions is a measure of their strength.

The delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the aromatic ring is a crucial interaction that influences the electron density distribution and reactivity of the molecule. This n → π* interaction is characteristic of aniline and its derivatives and contributes to the partial double bond character of the C-N bond. Similarly, the lone pairs of the halogen atoms (LP(Br) and LP(Cl)) can also participate in hyperconjugative interactions with the ring's antibonding orbitals. These interactions, however, are generally weaker than that of the nitrogen lone pair.

Furthermore, NBO analysis can elucidate the nature of intramolecular hydrogen bonding. For instance, an interaction between the amino group and the adjacent halogen atoms could be investigated. The stabilization energies derived from NBO analysis provide a quantitative measure of the strength of these interactions. A hypothetical table of significant hyperconjugative interactions and their stabilization energies for 2-bromo-6-chloroaniline, based on studies of similar halogenated anilines, is presented below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π(C1-C6) | 45.50 | n → π |

| LP (N) | π(C2-C3) | 15.20 | n → π |

| LP (Br) | σ(C1-C2) | 5.80 | n → σ |

| LP (Cl) | σ(C1-C6) | 4.50 | n → σ |

| π(C2-C3) | π(C4-C5) | 20.10 | π → π |

| π(C4-C5) | π(C2-C3) | 18.90 | π → π |

This table is illustrative and presents expected values for 2-bromo-6-chloroaniline based on computational studies of analogous compounds. Actual values would require specific calculations for the hydrochloride salt.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and the Local Orbital Locator (LOL) are valuable quantum chemical tools for analyzing the electron distribution in molecules from a topological perspective. wikipedia.orgjussieu.fr They provide a visual representation of electron localization, which is useful for identifying chemical bonds, lone pairs, and the shell structure of atoms. wikipedia.org

Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. A value of 0.5 corresponds to a uniform electron gas, often found in metallic systems. taylorandfrancis.com The topological analysis of the ELF scalar field partitions the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs.

For 2-bromo-6-chloroaniline hydrochloride, an ELF analysis would be expected to show distinct basins of localization. Core basins would be found around the carbon, nitrogen, bromine, and chlorine nuclei. Valence basins would be associated with the C-H, C-C, C-N, C-Br, and C-Cl bonds. A significant basin of high localization would be expected for the lone pair of the nitrogen atom, although this would be influenced by protonation in the hydrochloride form. The halogen atoms would also exhibit regions of high electron localization corresponding to their lone pairs. The delocalized π-system of the aromatic ring would appear as a basin with a lower ELF value compared to the covalent bonds, indicating the delocalized nature of these electrons.

Local Orbital Locator (LOL) is another function used to visualize electron localization, but it is based on the kinetic energy density. rsc.orgresearchgate.net LOL provides a clear and intuitive picture of chemical bonding and lone pairs, often with sharper and more distinct features than ELF. rsc.org High values of LOL indicate regions where electrons are highly localized.

In a hypothetical LOL analysis of this compound, one would expect to see well-defined regions of high LOL values corresponding to the covalent bonds and the lone pairs on the nitrogen and halogen atoms. The aromatic π-system would be characterized by a torus-shaped region of intermediate LOL values above and below the plane of the ring, reflecting the electron delocalization.

The following table summarizes the expected topological features and basin populations from ELF/LOL analysis for different regions of the 2-bromo-6-chloroaniline molecule.

| Molecular Region | Expected ELF/LOL Basin Type | Expected Integrated Electron Population |

|---|---|---|

| C-C (aromatic) | Disynaptic | ~2.5 e⁻ |

| C-H | Disynaptic | ~2.0 e⁻ |

| C-N | Disynaptic | ~1.8 e⁻ |

| N-H (in hydrochloride) | Disynaptic | ~1.9 e⁻ |

| C-Br | Disynaptic | ~1.9 e⁻ |

| C-Cl | Disynaptic | ~1.9 e⁻ |

| Br Lone Pairs | Monosynaptic | ~6.0 e⁻ (total) |

| Cl Lone Pairs | Monosynaptic | ~6.0 e⁻ (total) |

This table is illustrative and presents expected values based on the principles of ELF/LOL analysis. Actual values would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics, thermodynamic properties, and interactions with the environment, such as a solvent.

For this compound, MD simulations can be employed to explore its conformational landscape and the effects of solvation. The primary conformational flexibility in this molecule arises from the rotation around the C-N single bond, which determines the orientation of the amino group relative to the benzene ring. The presence of bulky ortho-substituents (bromine and chlorine) can introduce steric hindrance, potentially leading to a non-planar arrangement of the amino group with respect to the aromatic ring.

MD simulations in different solvents (e.g., water, methanol, dimethyl sulfoxide) would reveal how the solvent molecules interact with the solute and influence its conformational preferences. In aqueous solution, water molecules are expected to form hydrogen bonds with the amino group of the protonated aniline. nih.gov These interactions can stabilize certain conformations and facilitate transitions between different rotational states. The reorganization of the solvent shell around the solute is a key factor in its dynamic behavior. nih.gov

The simulations can also provide information on the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules. For example, the N-O RDF (in water) would quantify the hydrogen bonding between the amino group and water. Similarly, RDFs involving the halogen atoms would shed light on their interactions with the solvent.

A hypothetical conformational analysis for 2-bromo-6-chloroaniline in a polar solvent, derived from the principles of MD simulations, is presented in the table below. The dihedral angle (θ) is defined by the H-N-C1-C2 atoms.

| Conformer | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | ~30° | 0.00 | 65 |

| Local Minimum 1 | ~150° | 1.20 | 25 |

| Transition State | ~90° | 3.50 | - |

| Local Minimum 2 | ~-30° | 0.00 | (degenerate with global minimum) |

This table is illustrative and presents a plausible conformational landscape. Actual values would depend on the specific force field and solvent model used in the MD simulation.

Research Applications of 2 Bromo 6 Chloroaniline Hydrochloride As a Chemical Synthon

Utilization as a Key Intermediate in Complex Organic Synthesis

2-Bromo-6-chloroaniline (B1281334) hydrochloride serves as a valuable and versatile building block, or synthon, in the field of complex organic synthesis. Its distinct substitution pattern, featuring bromine and chlorine atoms at ortho-positions relative to the amino group, imparts unique reactivity that allows for selective chemical transformations. This makes it an important precursor for a wide array of more complex molecules with applications in various research domains. The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it a convenient starting material for multi-step synthetic sequences.

Precursor in the Synthesis of Substituted Anilines and Anilides for Diverse Research Applications

The presence of two different halogen atoms on the aniline (B41778) ring, coupled with the directing effect of the amino group, allows for regioselective functionalization, making 2-bromo-6-chloroaniline hydrochloride a strategic starting point for the synthesis of highly substituted anilines and anilides. These products are themselves important intermediates in pharmaceutical and materials science research.

A notable application of this synthon is in the preparation of precursors for pharmacologically relevant molecules. For instance, it is a key starting material in the synthesis of 1-(2-bromo-6-chlorophenyl)indolin-2-one. This compound is an important intermediate in the synthesis of various research compounds, including potential anti-inflammatory agents. The synthesis typically involves an initial N-arylation reaction, where the nitrogen of an indolin-2-one core is coupled with the 2-bromo-6-chlorophenyl group.

The general strategy for synthesizing substituted anilides from this compound involves the acylation of the amino group. This reaction is typically carried out by treating the aniline with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrochloride and the acid generated during the reaction. The resulting anilide can then undergo further transformations at the halogenated positions.

For example, the differential reactivity of the C-Br and C-Cl bonds can be exploited in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.goviarjset.comnih.gov This allows for the selective introduction of various substituents at either the bromo or chloro position, leading to a diverse library of substituted anilides for screening in drug discovery programs and other research applications.

Building Block for the Construction of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. This compound provides a valuable scaffold for the construction of several important classes of these heterocycles, including quinoxalines, phenazines, and benzimidazoles.

Quinoxalines: These bicyclic heterocycles can be synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.netresearchgate.netpharmaffiliates.com this compound can be readily converted to the corresponding 3-bromo-5-chloro-1,2-phenylenediamine. This diamine can then be reacted with various 1,2-dicarbonyl compounds to yield a range of substituted quinoxalines, which are of interest for their potential biological activities.

Phenazines: Phenazines are another class of nitrogen-containing heterocycles with diverse applications. wikipedia.orgekb.egmdpi.com The synthesis of phenazine (B1670421) derivatives can be achieved through the condensation of catechols with o-phenylenediamines. The 3-bromo-5-chloro-1,2-phenylenediamine derived from this compound can be employed in such reactions to generate phenazines with a specific halogen substitution pattern, which can be further functionalized.

Benzimidazoles: The benzimidazole (B57391) scaffold is a common feature in many pharmaceutical agents. researchgate.netmdpi.comorganic-chemistry.org One synthetic route to benzimidazoles involves the reaction of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. By utilizing 3-bromo-5-chloro-1,2-phenylenediamine, researchers can synthesize benzimidazoles bearing bromo and chloro substituents, which can serve as handles for further chemical modifications.

Integration into Advanced Materials Science Research

The unique electronic and structural features of this compound make it a promising candidate for incorporation into advanced materials. The presence of heavy atoms like bromine and chlorine can influence the photophysical and electronic properties of the resulting materials.

Role in the Research and Development of Advanced Pigments and Dyes

While direct, large-scale industrial use of this compound in pigment and dye synthesis is not extensively documented in publicly available literature, its structural motifs are relevant to this field. Halogenated anilines are common precursors in the synthesis of azo dyes. The amino group of 2-bromo-6-chloroaniline can be diazotized and then coupled with various aromatic compounds to form azo dyes. The bromo and chloro substituents would be expected to modulate the color and lightfastness of the resulting dyes. Further research in this area could explore the synthesis of novel pigments and dyes with tailored properties starting from this synthon.

Exploration in the Synthesis of Functional Polymers and Organic Electronics Precursors

The field of organic electronics relies on the development of novel conjugated polymers and small molecules with specific electronic properties. Halogenated aromatic compounds are often used as building blocks in the synthesis of these materials.

Conductive Polymers: Polyaniline and its derivatives are a well-known class of conducting polymers. nih.govnih.govlgcstandards.com The incorporation of substituents on the aniline ring can modify the polymer's conductivity, solubility, and processability. While studies on the copolymerization of aniline with 2-bromoaniline (B46623) have been reported, suggesting improved solubility, specific research on the polymerization of 2-bromo-6-chloroaniline is an area for future exploration. researchgate.net The resulting polymer would be expected to have distinct electronic properties due to the presence of both bromo and chloro substituents.

Organic Electronics Precursors: The synthesis of hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs) and perovskite solar cells often involves the construction of complex aromatic structures. nih.gov The dihalogenated nature of this compound makes it a potential precursor for building blocks used in the synthesis of such materials. Through reactions like the Buchwald-Hartwig amination or Suzuki coupling, the bromo and chloro positions can be functionalized to build up larger conjugated systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Design and Synthesis of Scaffolds for Medicinal Chemistry Research (Excluding Biological Activity/Clinical Data)

The structural framework of this compound is a valuable starting point for the design and synthesis of various molecular scaffolds of interest in medicinal chemistry. The ability to selectively functionalize the different positions on the aromatic ring allows for the creation of diverse libraries of compounds for screening against various biological targets.

Kinase Inhibitor Scaffolds: Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. nih.gov Many kinase inhibitors feature a substituted aniline or anilide core that binds to the ATP-binding site of the kinase. The 2,6-disubstituted pattern of 2-bromo-6-chloroaniline can be used to direct substituents into the appropriate vectors to interact with the kinase active site. For example, the amino group can be acylated with a heterocyclic carboxylic acid, and the bromo and chloro groups can be replaced with other functionalities through cross-coupling reactions to optimize binding affinity and selectivity.

Protease Inhibitor Scaffolds: Protease inhibitors are another important class of drugs. The design of these inhibitors often involves the creation of peptidomimetic scaffolds that can fit into the active site of the enzyme. This compound can be used as a starting material to construct rigidified aromatic scaffolds that can present key functional groups in the correct orientation for binding to a protease.

Benzodiazepine (B76468) Scaffolds: Benzodiazepines are a well-known class of psychoactive drugs. nih.govresearchgate.netmdpi.com The synthesis of the benzodiazepine core often involves the use of a substituted o-aminobenzophenone. 2-Bromo-6-chloroaniline can be a precursor to such aminobenzophenones through a Friedel-Crafts acylation reaction, followed by further synthetic manipulations to construct the seven-membered diazepine (B8756704) ring. The bromo and chloro substituents would allow for the introduction of further diversity into the final benzodiazepine scaffold.

Interactive Data Tables

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | Key Intermediate | Synthetic Approach |

| Quinoxaline | 3-Bromo-5-chloro-1,2-phenylenediamine | Condensation with 1,2-dicarbonyls |

| Phenazine | 3-Bromo-5-chloro-1,2-phenylenediamine | Condensation with catechols |

| Benzimidazole | 3-Bromo-5-chloro-1,2-phenylenediamine | Reaction with aldehydes and oxidation |

Table 2: Potential Applications in Materials Science

| Material Class | Potential Role of 2-Bromo-6-chloroaniline | Synthetic Strategy |

| Azo Dyes | Diazotizable amine precursor | Diazotization and azo coupling |

| Conductive Polymers | Monomer for polymerization | Oxidative or electrochemical polymerization |

| Organic Electronics | Precursor for conjugated molecules | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |

Role as a Privileged Scaffold for Rational Drug Design and Development of Ligands

In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The design and synthesis of compounds based on such scaffolds is a cornerstone of rational drug design, aiming to create potent and selective ligands for proteins and receptors implicated in disease.

The 2,6-disubstituted aniline core, of which 2-bromo-6-chloroaniline is a representative example, is a scaffold of significant interest in pharmaceutical and herbicidal research. nih.gov This structural motif is incorporated into a variety of relevant compounds, indicating its utility as a foundational structure for library synthesis and lead optimization. nih.gov The steric hindrance provided by the substituents at the 2- and 6-positions can enforce specific conformations upon the molecule, which can be crucial for high-affinity binding to a biological target.

While this compound itself may not be universally cited as a privileged scaffold, its underlying 2,6-disubstituted aniline structure provides a template for developing new ligands. The bromine and chlorine atoms can be replaced or modified through various chemical reactions to generate a library of analogs. These modifications allow medicinal chemists to systematically probe the binding pocket of a target receptor, optimizing interactions to enhance potency and selectivity. For instance, the halogen atoms can serve as handles for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce new aryl, alkyl, or heteroaryl groups, thereby exploring the chemical space around the core scaffold. This systematic approach is fundamental to the development of novel therapeutic agents.

The table below illustrates the characteristics of the 2,6-disubstituted aniline scaffold that make it suitable for drug design.

| Feature | Description | Implication in Drug Design |

| Defined Geometry | Substituents at the 2- and 6-positions flank the amino group, creating steric constraints. | Can enforce a specific torsional angle, which may be optimal for fitting into a receptor's binding site and can increase binding affinity. |

| Multiple Functionalization Points | The amino group and two different halogen atoms (bromo and chloro) offer sites for diverse chemical modifications. | Allows for the creation of large, diverse libraries of compounds from a single starting scaffold to explore structure-activity relationships. |

| Modulation of Physicochemical Properties | The halogen atoms influence properties like lipophilicity, pKa, and metabolic stability. | Enables fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties. |

Synthetic Pathways to Analogs for Exploring Structure-Property Relationships

The exploration of structure-property relationships (SPR) is a critical process in drug discovery, where chemists systematically modify a lead compound's structure to understand how these changes affect its biological activity, selectivity, and pharmacokinetic properties. This compound is an excellent starting point for generating a series of analogs for such studies due to its modifiable functional groups.

Synthetic strategies to generate analogs often involve a few key approaches:

Modification of the Amino Group : The aniline nitrogen can be acylated, alkylated, or used as a nucleophile in various condensation reactions to introduce new side chains.

Substitution of Halogen Atoms : The bromine and chlorine atoms can be replaced via transition-metal-catalyzed cross-coupling reactions. The differential reactivity between the C-Br and C-Cl bonds can sometimes be exploited for selective, stepwise functionalization.

Introduction of New Substituents on the Ring : While the existing positions are substituted, further electrophilic aromatic substitution is challenging but possible under specific conditions. More commonly, analogs with different ring substitutions are prepared from alternative starting materials.

A general synthetic route for producing 2,6-dihaloaniline analogs often begins with a more readily available aniline derivative. For example, a plausible pathway analogous to the synthesis of 2-bromo-6-fluoroaniline (B133542) involves several steps. google.com

Exemplary Synthetic Pathway to a 2,6-Dihaloaniline Analog:

Step 1: Protection of the Amino Group: The starting aniline (e.g., o-chloroaniline) is reacted with a protecting group like acetyl chloride to form an acetanilide (B955). This prevents unwanted side reactions with the amino group in subsequent steps. google.com

Step 2: Directed Halogenation: The protected aniline undergoes regioselective bromination. The directing effect of the amide group guides the bromine atom to the desired ortho position. google.com

Step 3: Deprotection: The protecting group is removed, typically by acid or base hydrolysis, to regenerate the free amino group, yielding the final 2-bromo-6-chloroaniline analog. google.com

By varying the starting materials and the halogenating agents in this sequence, a wide variety of analogs can be synthesized. For instance, starting with different ortho-substituted anilines or using different electrophiles allows for the creation of a matrix of compounds. These analogs are then tested in biological assays to build a comprehensive understanding of the structure-activity relationship, guiding the design of more effective and safer drug candidates. nih.gov

The table below summarizes some common reactions used to generate analogs from a halo-aniline scaffold for SPR studies.

| Reaction Type | Reagents and Conditions | Purpose |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base, amine | Replaces a halogen atom with a new amine-containing group to explore interactions with polar residues in the target. |

| Suzuki Coupling | Palladium catalyst, base, boronic acid/ester | Replaces a halogen atom with a new carbon-based substituent (alkyl, aryl) to probe hydrophobic pockets. |

| Sonogashira Coupling | Palladium and copper catalysts, base, terminal alkyne | Introduces a linear, rigid alkyne linker, which can alter the geometry and reach of the molecule. |

| N-Acylation | Acyl chloride or anhydride, base | Modifies the amino group to alter hydrogen bonding capacity and steric bulk. |

Through the systematic application of these synthetic pathways, researchers can effectively map the chemical space around the 2-bromo-6-chloroaniline scaffold to discover novel ligands with optimized pharmacological profiles.

Future Research Directions and Emerging Methodologies for 2 Bromo 6 Chloroaniline Hydrochloride

Exploration of Novel and Sustainable Synthetic Routes

The chemical industry's increasing emphasis on green chemistry is driving the exploration of novel and sustainable synthetic routes for 2-Bromo-6-chloroaniline (B1281334) hydrochloride. This includes the adoption of greener solvents, alternative energy sources, and catalytic systems that minimize environmental impact.

Green Chemistry Approaches: Traditional methods for the synthesis of halogenated anilines often involve harsh reagents and generate significant waste. nih.gov Future methodologies are expected to incorporate principles of green chemistry to mitigate these issues. Research into microwave-assisted organic synthesis, for instance, has demonstrated the potential for shorter reaction times and increased yields in the preparation of anilines. frontiersin.org The use of more environmentally benign solvents and recyclable catalysts is also a key area of investigation. For example, a patented method for the synthesis of the related 2-bromo-6-fluoroaniline (B133542) highlights a multi-step process involving protection of the amino group, sulfonation, bromination, and subsequent deprotection, offering a pathway that could be adapted for improved efficiency and safety. google.com

Flow Chemistry: Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of 2-Bromo-6-chloroaniline hydrochloride. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. uc.pt The synthesis of related halogenated compounds in flow has been shown to be efficient and scalable. mdpi.com Future research will likely focus on developing integrated flow processes for the multi-step synthesis of this compound, potentially incorporating in-line purification and analysis.

Biocatalysis and Novel Catalytic Systems: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.gov Halogenating enzymes, or halogenases, could provide a highly specific and environmentally friendly method for the synthesis of this compound. nih.govmanchester.ac.uk Research into the discovery and engineering of robust halogenases for industrial applications is a key future direction. researchgate.net Additionally, the development of novel organometallic catalysts is expected to play a significant role in greener synthesis, with a focus on catalysts that are abundant, less toxic, and can be easily recycled. chemistryjournal.netacs.org

Table 1: Comparison of Synthetic Methodologies for Halogenated Anilines

| Methodology | Advantages | Potential Challenges for 2-Bromo-6-chloroaniline HCl | Key Research Areas |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. frontiersin.org | Optimization of reaction conditions to control regioselectivity. | Development of specific microwave protocols for dihalogenation. |

| Flow Chemistry | Enhanced safety, precise process control, scalability. uc.ptmdpi.com | Design and optimization of multi-step flow reactors. | Integration of in-line purification and real-time monitoring. |

| Biocatalysis (Halogenases) | High selectivity, mild conditions, environmentally benign. nih.govmanchester.ac.uk | Enzyme stability and activity under industrial conditions. | Discovery and engineering of specific halogenases for dihalogenated anilines. |

| Organometallic Catalysis | High efficiency, potential for recyclability. chemistryjournal.netacs.org | Catalyst cost and potential for metal contamination. | Development of catalysts based on earth-abundant and non-toxic metals. |

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring